![molecular formula C16H15NO2 B2627742 4-(Isoindolin-2-yl)-2-methoxybenzaldehyde CAS No. 347325-46-6](/img/structure/B2627742.png)
4-(Isoindolin-2-yl)-2-methoxybenzaldehyde
Overview
Description
4-(Isoindolin-2-yl)-2-methoxybenzaldehyde, commonly known as IMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMB is a white to light yellow powder, and its molecular formula is C16H13NO2. This compound is used as a building block for the synthesis of various organic compounds and has shown promising results in the development of new drugs.
Mechanism of Action
The mechanism of action of IMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain signaling pathways. IMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. IMB has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
IMB has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. IMB has also been found to reduce inflammation and oxidative stress in various cell types. Additionally, IMB has been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using IMB in laboratory experiments is its high yield and purity. The synthesis of IMB is relatively simple and can be carried out on a large scale. Additionally, IMB has been found to have low toxicity, making it a safe compound to work with in the lab. One limitation of using IMB in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are numerous future directions for the research on IMB. One potential application of IMB is in the development of new anti-inflammatory drugs. IMB has been found to inhibit the activity of COX-2, which is involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, IMB has been found to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Other potential applications of IMB include the development of new antibacterial agents and the study of its effects on various signaling pathways.
Synthesis Methods
The synthesis of IMB involves the reaction of isatin with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
IMB has shown promising results in scientific research, particularly in the development of new drugs. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. IMB has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-16-8-15(7-6-14(16)11-18)17-9-12-4-2-3-5-13(12)10-17/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGWDSWXVRXBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332210 | |
Record name | 4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Isoindolin-2-yl)-2-methoxybenzaldehyde | |
CAS RN |
347325-46-6 | |
Record name | 4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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